molecular formula C8H12N2O B2496587 3-(1-Hydrazinylethyl)phenol hydrochloride CAS No. 1016524-58-5

3-(1-Hydrazinylethyl)phenol hydrochloride

Cat. No.: B2496587
CAS No.: 1016524-58-5
M. Wt: 152.197
InChI Key: DHCIEOLMZMJEQR-UHFFFAOYSA-N
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Description

3-(1-Hydrazinylethyl)phenol hydrochloride is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a hydrazinylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydrazinylethyl)phenol hydrochloride typically involves the reaction of 3-(1-Hydrazinylethyl)phenol with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 3-(1-Hydrazinylethyl)phenol.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydrazinylethyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazinylethyl group can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated phenols.

Scientific Research Applications

3-(1-Hydrazinylethyl)phenol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Material Science: It is utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinylethyl)phenol hydrochloride involves its interaction with biological molecules. The hydrazinylethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in redox reactions, affecting cellular oxidative states.

Comparison with Similar Compounds

    3-(1-Hydrazinylethyl)phenol: The parent compound without the hydrochloride salt.

    4-(1-Hydrazinylethyl)phenol: A positional isomer with the hydrazinylethyl group at the para position.

    3-(1-Hydrazinylethyl)aniline: An analog with an amino group instead of a hydroxyl group.

Uniqueness: 3-(1-Hydrazinylethyl)phenol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to its analogs.

Properties

IUPAC Name

3-(1-hydrazinylethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6(10-9)7-3-2-4-8(11)5-7;/h2-6,10-11H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXPWJHFZHKBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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